molecular formula C11H28N2O3Si B1266249 N-(3-Triethoxysilylpropyl)ethylenediamine CAS No. 5089-72-5

N-(3-Triethoxysilylpropyl)ethylenediamine

Cat. No.: B1266249
CAS No.: 5089-72-5
M. Wt: 264.44 g/mol
InChI Key: INJVFBCDVXYHGQ-UHFFFAOYSA-N
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Description

N-(3-Triethoxysilylpropyl)ethylenediamine: is an organosilane compound widely used in various industrial and scientific applications. It is a clear, colorless to light yellow liquid that is highly reactive due to the presence of both amine and silane functional groups. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(3-Triethoxysilylpropyl)ethylenediamine plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its amine groups, which can form covalent bonds with carboxyl groups on proteins and other biomolecules. This interaction is crucial for the immobilization of enzymes on solid supports, enhancing their stability and reusability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. For instance, it has been used to modify the surface of silica nanoparticles, which can then be used to deliver drugs or other therapeutic agents to specific cells, thereby influencing cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins through its amine groups, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with DNA or RNA molecules. These interactions can result in changes in cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. These silanol groups can further react with other biomolecules, potentially altering the compound’s effects on cellular functions. Long-term studies have shown that the compound can have sustained effects on cellular functions, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular functions and promote cell growth. At high doses, it can cause toxic effects, including cell death and tissue damage. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. For example, it can enhance the activity of certain enzymes by stabilizing their structure, leading to increased metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its overall activity and function, making it essential to understand these processes for effective application .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the cell membrane, where it can interact with cell surface receptors, or to the nucleus, where it can influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Triethoxysilylpropyl)ethylenediamine can be synthesized through the reaction of 3-chloropropyltriethoxysilane with ethylenediamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

Cl-(CH2)3-Si(OEt)3+H2N-CH2CH2NH2This compound+HCl\text{Cl-(CH}_2\text{)}_3\text{-Si(OEt)}_3 + \text{H}_2\text{N-CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{this compound} + \text{HCl} Cl-(CH2​)3​-Si(OEt)3​+H2​N-CH2​CH2​NH2​→this compound+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction mixture is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The silane groups in N-(3-Triethoxysilylpropyl)ethylenediamine can undergo hydrolysis in the presence of water, leading to the formation of silanols and subsequent condensation to form siloxane bonds.

    Condensation: The compound can react with other silanes or silanols to form siloxane networks, which are essential in the formation of cross-linked polymeric structures.

    Amination: The amine groups can participate in various amination reactions, including the formation of amides and imines.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Silanols or other silane compounds, typically under mild heating.

    Amination: Carboxylic acids, aldehydes, or ketones, often under reflux conditions.

Major Products:

    Hydrolysis: Silanols and siloxanes.

    Condensation: Cross-linked siloxane polymers.

    Amination: Amides and imines.

Scientific Research Applications

Chemistry: N-(3-Triethoxysilylpropyl)ethylenediamine is used as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates, such as glass, metals, and ceramics. It is also employed in the surface modification of nanoparticles to improve their dispersion in polymer matrices.

Biology and Medicine: In biological research, this compound is used to functionalize surfaces for the immobilization of biomolecules, such as enzymes and antibodies, facilitating the development of biosensors and diagnostic devices.

Industry: Industrially, this compound is used in the formulation of adhesives, sealants, and coatings to improve their mechanical properties and durability. It is also utilized in the production of reinforced composites and as a primer for paints and coatings.

Comparison with Similar Compounds

  • N-(3-Trimethoxysilylpropyl)ethylenediamine
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • 3-Aminopropyltriethoxysilane

Comparison: N-(3-Triethoxysilylpropyl)ethylenediamine is unique due to its triethoxysilyl group, which provides better hydrolytic stability compared to trimethoxysilyl analogs. This stability is advantageous in applications where prolonged exposure to moisture is expected. Additionally, the presence of two amine groups enhances its reactivity and versatility in forming various chemical bonds, making it more effective in coupling and surface modification applications.

Properties

IUPAC Name

N'-(3-triethoxysilylpropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28N2O3Si/c1-4-14-17(15-5-2,16-6-3)11-7-9-13-10-8-12/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJVFBCDVXYHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNCCN)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

191718-72-6
Record name 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]-, homopolymer
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DSSTOX Substance ID

DTXSID4074647
Record name 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]-
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Molecular Weight

264.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5089-72-5
Record name N-(β-Aminoethyl)-γ-aminopropyltriethoxysilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2-Ethanediamine, N1-(3-(triethoxysilyl)propyl)-
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Record name 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]-
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Record name 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]-
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Record name N-[3-(triethoxysilyl)propyl]ethylenediamine
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Record name N-(3-Triethoxysilylpropyl)ethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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